molecular formula C19H17N5OS B461234 3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE

3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE

Cat. No.: B461234
M. Wt: 363.4g/mol
InChI Key: PXFSGGNWQFIKOK-UHFFFAOYSA-N
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Description

3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H17N5OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-cyanophenyl and 6-methylthieno derivatives can be reacted in the presence of catalysts and solvents to form the desired naphthyridine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-N-(2-CYANOPHENYL)-4,6-BIS(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
  • 3-AMINO-N-(2-CYANOPHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
  • 3-AMINO-N-(4-METHYLPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 3-AMINO-N-(3-CYANOPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE stands out due to its unique structural features and potential biological activities. Its specific arrangement of functional groups and the presence of the thieno[2,3-b][1,6]naphthyridine core contribute to its distinct properties and applications .

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4g/mol

IUPAC Name

3-amino-N-(3-cyanophenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C19H17N5OS/c1-24-6-5-15-12(10-24)8-14-16(21)17(26-19(14)23-15)18(25)22-13-4-2-3-11(7-13)9-20/h2-4,7-8H,5-6,10,21H2,1H3,(H,22,25)

InChI Key

PXFSGGNWQFIKOK-UHFFFAOYSA-N

SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC(=C4)C#N)N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC(=C4)C#N)N

Origin of Product

United States

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